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Compound of Interest

Compound Name:
3-(Benzyloxy)-2-

hydroxypropanamide

Cat. No.: B11721089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a range

of benzyloxy-containing amides. It is designed to be a valuable resource for researchers,

scientists, and professionals involved in drug development and organic synthesis. This

document summarizes key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry), offers detailed experimental protocols for their synthesis and characterization,

and visualizes relevant biological pathways and experimental workflows.

Spectroscopic Data of Benzyloxy-Containing
Amides
The following tables summarize the key spectroscopic data for a selection of benzyloxy-

containing amides. This data is crucial for the structural elucidation and characterization of

these compounds.

Table 1: ¹H NMR Spectroscopic Data for Selected
Benzyloxy-Containing Amides
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Compound Solvent
Chemical Shifts (δ, ppm)
and Coupling Constants
(J, Hz)

N-Benzylbenzamide CDCl₃

7.79 (d, J = 7.3 Hz, 2H, Ar-H),

7.48 (t, J = 7.4 Hz, 1H, Ar-H),

7.40 (t, J = 7.5 Hz, 2H, Ar-H),

7.34 (d, J = 4.4 Hz, 4H, Ar-H),

7.31–7.26 (m, 1H, Ar-H), 6.68

(brs, 1H, NH), 4.62 (d, J = 5.7

Hz, 2H, CH₂).[1][2][3]

N-(4-Bromobenzyl)benzamide CDCl₃

7.81–7.75 (m, 2H, Ar-H), 7.52–

7.41 (m, 5H, Ar-H), 7.24 (d, J =

8.4 Hz, 2H, Ar-H), 6.43 (s, 1H,

NH), 4.60 (d, J = 5.7 Hz, 2H,

CH₂).[3]

N-Benzyl-4-nitrobenzamide CDCl₃

8.28 (d, J = 9.0 Hz, 2H, Ar-H),

7.96 (d, J = 9.0 Hz, 2H, Ar-H),

7.36 (m, 5H, Ar-H), 6.47 (bs,

1H, NH), 4.67 (d, J = 6.0 Hz,

2H, CH₂).[1]

N-Benzyl-4-cyanobenzamide CDCl₃

7.92-7.87 (m, 3H, Ar-H), 7.71-

7.87 (m, 2H, Ar-H), 7.66-7.49

(m, 2H, Ar-H), 7.36-7.34 (m,

2H, Ar-H), 6.68 (bs, 1H, NH),

4.65 (d, J = 5.6 Hz, 2H, CH₂).

[1]

N-Benzyl-4-methylbenzamide CDCl₃

7.69 (d, J= 8.0 Hz, 2H, Ar-H),

7.36-7.27 (m, 5H, Ar-H), 7.22

(d, J= 8.0 Hz, 2H, Ar-H), 6.49

(bs, 1H, NH), 4.63 (d, J = 5.0

Hz, 2H, CH₂), 2.39 (s, 3H,

CH₃).[1]
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Table 2: ¹³C NMR Spectroscopic Data for Selected
Benzyloxy-Containing Amides

Compound Solvent Chemical Shifts (δ, ppm)

N-Benzylbenzamide CDCl₃

167.4, 138.2, 134.3, 131.5,

128.7, 128.5, 127.8, 127.5,

126.9, 44.0.[3]

N-(4-Bromobenzyl)benzamide CDCl₃

167.4, 137.3, 134.1, 131.8,

131.7, 129.5, 128.6, 126.9,

121.4, 43.4.[3]

N-Benzyl-4-nitrobenzamide CDCl₃

165.7, 149.9, 140.3, 137.8,

129.3, 128.5, 128.3, 124.2,

44.8.[1]

N-Benzyl-4-cyanobenzamide CDCl₃

165.8, 140.2, 137.9, 132.8,

129.2, 128.9, 128.0, 127.8,

118.3, 115.5, 44.7.

N-Benzyl-4-methylbenzamide CDCl₃

167.3, 142.2, 138.4, 131.5,

129.3, 128.8, 127.9, 127.6,

127.0, 44.1, 21.5.

Table 3: IR and Mass Spectrometry Data for N-
Benzylbenzamide

Spectroscopic Technique Key Data

IR (Infrared) Spectroscopy

C=O stretch: ~1645 cm⁻¹, N-H stretch: ~3301

cm⁻¹, N-H bend: ~1542 cm⁻¹, Aromatic C=C

stretch: ~1508 cm⁻¹, C-N stretch: ~1313 cm⁻¹.

[4]

MS (Mass Spectrometry) - EI

Molecular Ion (M⁺): m/z 211. Key Fragments:

m/z 105 (benzoyl cation), m/z 91 (tropylium

cation), m/z 77 (phenyl cation).[2]
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Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic analysis of

benzyloxy-containing amides.

Synthesis of N-Benzylbenzamide
This protocol describes a general method for the synthesis of N-benzylbenzamide from benzoic

acid and benzylamine.

Materials:

Benzoic acid

Triphenylphosphine (PPh₃)

Iodine (I₂)

Benzylamine

Triethylamine (Et₃N)

Dichloromethane (CH₂Cl₂)

Ethyl acetate

Hexane

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a stirred solution of iodine (0.49 mmol) in CH₂Cl₂ (2 mL) at 0 °C, add triphenylphosphine

(0.49 mmol) in one portion.

Add benzoic acid (0.41 mmol) to the mixture and stir for 5 minutes.
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Add benzylamine (0.49 mmol) and continue stirring for another 5 minutes.

Add triethylamine (0.82 mmol) to the reaction mixture.

Allow the solution to warm to room temperature and stir for an additional 10 minutes.

Concentrate the crude mixture under reduced pressure using a rotary evaporator.

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate

and hexane (typically 10-40% ethyl acetate) as the eluent to afford the pure N-

benzylbenzamide.

Dry the purified product over anhydrous MgSO₄, filter, and concentrate to yield the final

product.

Spectroscopic Characterization Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-25 mg of the purified amide in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[5] Ensure the sample is

fully dissolved; if necessary, filter the solution through a small plug of glass wool in a Pasteur

pipette to remove any particulate matter.[1]

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g.,

400 or 500 MHz). Use the residual solvent peak as an internal reference.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid amide sample with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle.[6] Press the mixture into a thin, transparent pellet using a hydraulic press.[6]

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and

acquire the spectrum.

2.2.3. Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the amide in a volatile organic solvent (e.g.,

methanol or acetonitrile).

Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer.

In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.[7] The resulting ions are then

separated by their mass-to-charge ratio (m/z).

Visualizations
The following diagrams illustrate a key signaling pathway involving benzyloxy-containing

amides, a general experimental workflow, and a logical relationship relevant to their application.

Synthesis Purification

Characterization

Final Product

Starting Materials
(e.g., Benzoic Acid, Benzylamine)

Amidation Reaction
(e.g., with PPh3/I2)

Aqueous Workup
& Extraction

Drying
(e.g., MgSO4)

Concentration
(Rotary Evaporation) Column Chromatography

NMR Spectroscopy
(1H, 13C)

IR Spectroscopy

Mass Spectrometry

Pure Benzyloxy-
Containing Amide

Click to download full resolution via product page

Figure 1: General experimental workflow for the synthesis and characterization of benzyloxy-
containing amides.
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Figure 2: Signaling pathway of PSD95-nNOS interaction in ischemic stroke and the inhibitory
action of benzyloxy benzamide derivatives.
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Figure 3: Logical relationship illustrating the structure-activity relationship (SAR) considerations
for benzyloxy-containing amides as neuroprotective agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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